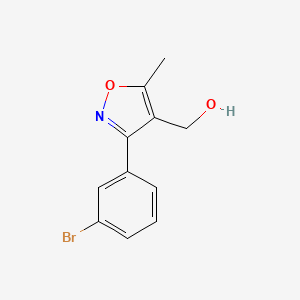![molecular formula C15H14FN3O B11852456 7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)
7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a fluorophenyl group and three methyl groups. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Méthodes De Préparation
The synthesis of 7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the efficient formation of the pyrrolo[2,3-d]pyrimidine core with the desired substituents. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the fluorophenyl group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can be further modified through cyclization reactions to form more complex structures.
Common reagents used in these reactions include potassium t-butoxide, aryl nitriles, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Applications De Recherche Scientifique
7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have been shown to inhibit kinase activity, which is crucial in regulating cell signaling pathways involved in cell growth and proliferation . The compound may also modulate other biological targets, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one include other pyrrolo[2,3-d]pyrimidine derivatives such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Known for its use as a pharmaceutical intermediate in the synthesis of kinase inhibitors.
7-(4-Fluorophenyl)-5,6-dimethyl-N-(4-(propan-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Another derivative with similar structural features but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Propriétés
Formule moléculaire |
C15H14FN3O |
|---|---|
Poids moléculaire |
271.29 g/mol |
Nom IUPAC |
7-(4-fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14FN3O/c1-8-9(2)19(12-6-4-11(16)5-7-12)14-13(8)15(20)18-10(3)17-14/h4-7H,1-3H3,(H,17,18,20) |
Clé InChI |
PIVXNPKMTNEQGW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C2=C1C(=O)NC(=N2)C)C3=CC=C(C=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)





![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)

